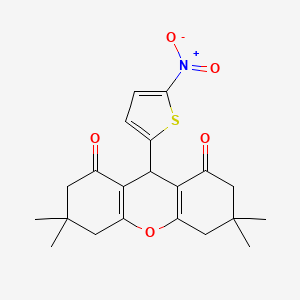![molecular formula C18H19FN2O3S B3454284 N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3454284.png)
N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Overview
Description
N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, commonly known as FPEB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of neuroscience. FPEB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a range of neurological disorders, including depression, anxiety, and addiction. In
Mechanism of Action
FPEB acts as a positive allosteric modulator of N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of this compound has been shown to regulate synaptic plasticity, which is the ability of neurons to modify their connections in response to experience. FPEB enhances the activity of this compound by binding to a site on the receptor that is distinct from the orthosteric binding site for glutamate, the endogenous ligand for this compound.
Biochemical and Physiological Effects:
FPEB has been shown to have a range of biochemical and physiological effects in the brain. It has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. FPEB has also been shown to increase the release of dopamine in the brain, which is a neurotransmitter involved in reward processing and addiction. Additionally, FPEB has been shown to decrease anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
FPEB has several advantages for lab experiments. It is a highly selective and potent positive allosteric modulator of N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, FPEB has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, FPEB has a relatively short half-life, which can limit its effectiveness in certain experimental paradigms.
Future Directions
There are several future directions for research on FPEB. One area of interest is the potential therapeutic applications of FPEB in the treatment of neurological disorders. FPEB has shown promise as a potential treatment for depression, anxiety, and addiction, and further research is needed to explore its efficacy in these conditions. Additionally, FPEB has been shown to enhance synaptic plasticity, which suggests that it could have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, further research is needed to explore the structure-activity relationship of FPEB and to develop more potent and selective positive allosteric modulators of N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide.
Scientific Research Applications
FPEB has been extensively studied for its potential applications in the field of neuroscience. As a positive allosteric modulator of N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, FPEB has been shown to enhance the activity of this receptor, which is involved in various physiological and pathological processes in the brain. FPEB has been investigated for its potential therapeutic effects in a range of neurological disorders, including depression, anxiety, and addiction.
properties
IUPAC Name |
N-(2-fluorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-16-10-4-5-11-17(16)21(14-18(22)20-12-6-7-13-20)25(23,24)15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZNWORJMABMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-{[3-(4-fluorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3454225.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-bromobenzamide](/img/structure/B3454229.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B3454232.png)
![N-(2-furylmethyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3454239.png)
![N-(4-ethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3454242.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3454268.png)




![N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3454308.png)

